Ganolucidic acid B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic acid B typically involves the extraction from Ganoderma lucidum. The process includes:
Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the mushroom.
Purification: Techniques such as chromatography are employed to isolate this compound from other triterpenoids.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from Ganoderma lucidum. This includes:
Cultivation: Growing Ganoderma lucidum under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes to industrial levels, ensuring high purity and yield.
化学反応の分析
Types of Reactions: Ganolucidic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
科学的研究の応用
Ganolucidic acid B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Industry: Utilized in the development of nutraceuticals and functional foods.
作用機序
The mechanism of action of Ganolucidic acid B involves:
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, followed by PARP cleavage.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines and nitric oxide.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
類似化合物との比較
- Ganoderic Acid A
- Ganoderic Acid B
- Lucidenic Acid D1
- Lucidenic Acid E1
Comparison:
- Uniqueness: Ganolucidic acid B is unique in its specific molecular structure and the particular pathways it affects. While other similar compounds like Ganoderic acids also exhibit anti-cancer and anti-inflammatory properties, this compound has shown distinct efficacy in certain cancer cell lines .
- Pharmacological Properties: Compared to other lucidenic acids, this compound has a broader range of pharmacological activities, making it a valuable compound for further research .
特性
CAS番号 |
98683-75-1 |
---|---|
分子式 |
C30H46O6 |
分子量 |
502.7 g/mol |
IUPAC名 |
(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1 |
InChIキー |
YPYHGMCHNBTMDB-GOGDEKJESA-N |
異性体SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
正規SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。